molecular formula C18H30ClNO4 B2574200 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1203285-88-4

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2574200
CAS No.: 1203285-88-4
M. Wt: 359.89
InChI Key: GERKKVBVPCXQIZ-UHFFFAOYSA-N
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Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a benzyl ether linkage, a piperidine ring, and a secondary alcohol group, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 2,5-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.

    Piperidine Ring Introduction:

    Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.

    Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkane derivative.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and inflammation.

Comparison with Similar Compounds

  • 1-((2,5-Dimethoxyphenyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
  • 1-((2,4-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Uniqueness: 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the benzyl ring and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c1-14-6-4-5-9-19(14)11-16(20)13-23-12-15-10-17(21-2)7-8-18(15)22-3;/h7-8,10,14,16,20H,4-6,9,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERKKVBVPCXQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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